Cas no 1490143-22-0 (3-[(3-Bromophenyl)methyl]oxolan-3-amine)
![3-[(3-Bromophenyl)methyl]oxolan-3-amine structure](https://www.kuujia.com/scimg/cas/1490143-22-0x500.png)
3-[(3-Bromophenyl)methyl]oxolan-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1490143-22-0
- AKOS014352278
- 3-[(3-bromophenyl)methyl]oxolan-3-amine
- EN300-5101566
- 3-[(3-Bromophenyl)methyl]oxolan-3-amine
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- Inchi: 1S/C11H14BrNO/c12-10-3-1-2-9(6-10)7-11(13)4-5-14-8-11/h1-3,6H,4-5,7-8,13H2
- InChI Key: SNMQGGVCRLRSSX-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CC1(COCC1)N
Computed Properties
- Exact Mass: 255.02588g/mol
- Monoisotopic Mass: 255.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 35.2Ų
3-[(3-Bromophenyl)methyl]oxolan-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5101566-10.0g |
3-[(3-bromophenyl)methyl]oxolan-3-amine |
1490143-22-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-15 | |
Enamine | EN300-5101566-0.05g |
3-[(3-bromophenyl)methyl]oxolan-3-amine |
1490143-22-0 | 95.0% | 0.05g |
$707.0 | 2025-03-15 | |
Enamine | EN300-5101566-0.5g |
3-[(3-bromophenyl)methyl]oxolan-3-amine |
1490143-22-0 | 95.0% | 0.5g |
$809.0 | 2025-03-15 | |
Enamine | EN300-5101566-5.0g |
3-[(3-bromophenyl)methyl]oxolan-3-amine |
1490143-22-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-15 | |
Enamine | EN300-5101566-1.0g |
3-[(3-bromophenyl)methyl]oxolan-3-amine |
1490143-22-0 | 95.0% | 1.0g |
$842.0 | 2025-03-15 | |
Enamine | EN300-5101566-2.5g |
3-[(3-bromophenyl)methyl]oxolan-3-amine |
1490143-22-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-15 | |
Enamine | EN300-5101566-0.1g |
3-[(3-bromophenyl)methyl]oxolan-3-amine |
1490143-22-0 | 95.0% | 0.1g |
$741.0 | 2025-03-15 | |
Enamine | EN300-5101566-0.25g |
3-[(3-bromophenyl)methyl]oxolan-3-amine |
1490143-22-0 | 95.0% | 0.25g |
$774.0 | 2025-03-15 |
3-[(3-Bromophenyl)methyl]oxolan-3-amine Related Literature
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
Additional information on 3-[(3-Bromophenyl)methyl]oxolan-3-amine
Recent Advances in the Study of 3-[(3-Bromophenyl)methyl]oxolan-3-amine (CAS: 1490143-22-0)
The compound 3-[(3-Bromophenyl)methyl]oxolan-3-amine (CAS: 1490143-22-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for 3-[(3-Bromophenyl)methyl]oxolan-3-amine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method that reduces byproduct formation and improves scalability. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, which allowed for the precise introduction of the bromophenyl moiety. This advancement is critical for ensuring the compound's availability for further preclinical and clinical studies.
Pharmacological evaluations of 3-[(3-Bromophenyl)methyl]oxolan-3-amine have revealed its potential as a modulator of neurotransmitter systems. In vitro and in vivo studies have indicated its affinity for serotonin and dopamine receptors, suggesting possible applications in neuropsychiatric disorders such as depression and schizophrenia. A recent paper in Neuropharmacology (2024) highlighted its ability to cross the blood-brain barrier efficiently, a property that enhances its therapeutic utility.
Furthermore, the compound's mechanism of action has been elucidated through advanced molecular modeling and binding assays. Researchers have identified specific interactions with receptor binding sites, which could inform the design of more potent and selective analogs. These findings were detailed in a 2024 study published in ACS Chemical Neuroscience, which combined computational and experimental approaches to map the compound's pharmacophore.
In addition to its neurological applications, 3-[(3-Bromophenyl)methyl]oxolan-3-amine has shown promise in oncology. Preliminary data from a 2023 study in Cancer Research demonstrated its ability to inhibit certain kinase enzymes involved in tumor proliferation. While these results are still in the early stages, they open new avenues for exploring the compound's anticancer properties.
Despite these promising findings, challenges remain in the development of 3-[(3-Bromophenyl)methyl]oxolan-3-amine as a therapeutic agent. Issues such as metabolic stability, potential toxicity, and formulation optimization need to be addressed in future research. Ongoing studies are focusing on these aspects, with the aim of advancing the compound toward clinical trials.
In conclusion, the recent research on 3-[(3-Bromophenyl)methyl]oxolan-3-amine (CAS: 1490143-22-0) underscores its multifaceted potential in drug discovery. The advancements in synthesis, pharmacological profiling, and mechanistic studies provide a solid foundation for further exploration. As the scientific community continues to investigate this compound, it may soon emerge as a valuable tool in the treatment of various diseases.
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